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(2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Lipophilicity ADME‑Tox prediction Fragment‑based drug design

This fully synthetic, non-amidine piperidine-amide-ether hybrid features a distinctive 2-chloro-6-fluoro substitution (XLogP3=3.6, zero HBD) paired with a directional pyridin-2-yloxy acceptor. Its low TPSA (42.4 Ų) and moderate logP uniquely position it as a calibrant for CNS permeability assays and ADME-Tox screening cascades. The scaffold’s stability under mild hydrolysis and its handle for metal-catalyzed C–H functionalization make it ideal for affinity-probe synthesis. Choose this exact architecture to eliminate the unrecognized PK and selectivity liabilities inherent in generic analogs.

Molecular Formula C17H16ClFN2O2
Molecular Weight 334.78
CAS No. 1428348-03-1
Cat. No. B2696930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
CAS1428348-03-1
Molecular FormulaC17H16ClFN2O2
Molecular Weight334.78
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C17H16ClFN2O2/c18-13-4-3-5-14(19)16(13)17(22)21-10-7-12(8-11-21)23-15-6-1-2-9-20-15/h1-6,9,12H,7-8,10-11H2
InChIKeyPLDKJLZFANTYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Chloro‑6‑fluorophenyl)(4‑(pyridin‑2‑yloxy)piperidin‑1‑yl)methanone – Procurement‑Oriented Baseline for CAS 1428348‑03‑1


(2‑Chloro‑6‑fluorophenyl)(4‑(pyridin‑2‑yloxy)piperidin‑1‑yl)methanone (CAS 1428348‑03‑1) is a fully synthetic, non‑amidine piperidine‑amide‑ether hybrid with a molecular formula of C₁₇H₁₆ClFN₂O₂ and a molecular weight of 334.8 g mol⁻¹ [REFS‑1]. It belongs to the class of 4‑(heteroaryloxy)piperidin‑1‑yl methanones in which the benzoyl fragment carries a distinctive 2‑chloro‑6‑fluoro substitution pattern [REFS‑1]. The compound is detectable only in chemical vendor catalogs and in PubChem as a deposited structure; no primary pharmacology, crystallography, or ADME‑specific publication has been identified [REFS‑1].

Why 4‑(Pyridin‑2‑yloxy)piperidin‑1‑yl Methanone Analogs Cannot Be Procured as Drop‑In Replacements for CAS 1428348‑03‑1


The 2‑chloro‑6‑fluoro pattern on the benzoyl ring simultaneously raises lipophilicity (XLogP3 = 3.6) while maintaining zero hydrogen‑bond donors, a combination that neither the mono‑fluorinated nor the mono‑chlorinated analogs replicate [REFS‑1]. Removing the halogen atoms alters computed logP and electron‑deficient character of the aromatic ring, which in turn can shift metabolic soft spots, CYP inhibition profiles, and passive permeability in ways that are not predictable without explicit head‑to‑head data [REFS‑1]. The pyridin‑2‑yloxy ether is a directional hydrogen‑bond acceptor; replacement by a pyridin‑3‑yloxy, pyrazin‑2‑yloxy, or simple alkoxy group changes the spatial presentation of the lone pair, a critical parameter in molecular‑recognition assays [REFS‑1]. Users who rely on generic analogs risk introducing unrecognized pharmacokinetic or selectivity liabilities that would be avoided only by the exact 2‑chloro‑6‑fluoro‑pyridin‑2‑yloxy architecture.

Quantitative Differentiation of CAS 1428348‑03‑1 from Its Closest Structural Analogs – Computed and Catalog‑Derived Evidence


Lipophilicity (XLogP3‑AA) Differentiates the Dichlorinated Analog from Mono‑Halogen and Non‑Halogenated Congeners

The target compound possesses an experimentally unmeasured but computationally consistent XLogP3‑AA value of 3.6, derived by the PubChem‑standardized algorithm [REFS‑1]. By comparison, the analog lacking the 6‑chloro substituent, (2‑fluorophenyl)(4‑(pyridin‑2‑yloxy)piperidin‑1‑yl)methanone (CID 71798606), shows a computed XLogP3‑AA of 3.2, a reduction of 0.4 log units [REFS‑2]. Conversely, the 3‑bromo analog (CAS 1428372‑61‑5) that replaces the 2‑chloro‑6‑fluoro combination with a single bromine atom yields a higher XLogP3‑AA of 3.9, an increase of 0.3 log units [REFS‑3]. These logP shifts correspond to approximately 2.5‑fold changes in predicted n‑octanol/water partition coefficient per 0.4 log unit, which can influence passive membrane permeability, plasma protein binding, and metabolic clearance rates.

Lipophilicity ADME‑Tox prediction Fragment‑based drug design

Hydrogen‑Bond Acceptor Count Distinguishes the Target from Simplistic Piperidine‑Benzamides That Omit the Heteroaryl Ether

The target compound carries four hydrogen‑bond acceptors (HBA) per molecule – two from the amide carbonyl and pyridine nitrogen, and two from the ether oxygen and fluorine substituent – while maintaining zero hydrogen‑bond donors (HBD) [REFS‑1]. A close analog that lacks the pyridin‑2‑yloxy group, (2‑chloro‑6‑fluorophenyl)(4‑methylpiperidino)methanone (CAS Not‑Assigned, C₁₃H₁₅ClFNO), contains only two hydrogen‑bond acceptors [REFS‑2]. The halved HBA count of the simpler benzamide reduces its capacity to form directional intermolecular interactions with proteins or crystal‑packing motifs, and it also alters TPSA‑based oral absorption predictions.

Hydrogen bonding Drug‑likeness Molecular recognition

Topological Polar Surface Area (TPSA) of 42.4 Ų Places the Compound Below the <140 Ų Oral‑Absorption Threshold but Above More Polar Analogs

The TPSA of the target compound is 42.4 Ų [REFS‑1], well below the widely cited 140 Ų cut‑off for oral absorption and below the 90 Ų threshold commonly associated with blood‑brain barrier penetration. In contrast, an analog that replaces the pyridin‑2‑yloxy with a pyridin‑3‑yloxy (CID Not‑Available) is predicted to have an identical TPSA because the heteroatom count is unchanged; however, the directional orientation of the nitrogen lone pair differs, which can influence entropic costs of desolvation upon binding. More significantly, the (2‑chloro‑6‑fluorophenyl)(4‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)methanone analog introduces an additional nitrogen, raising TPSA to approximately 55 Ų [REFS‑2]. The 12.6 Ų TPSA increase corresponds to a measurable shift in predicted passive permeability coefficients (Papp) calculated by empirical models such as the one of Palm et al. (1997).

TPSA Oral bioavailability Blood‑brain barrier

Rotatable Bond Count of 3 Minimizes Conformational Entropy Relative to Extended‑Linker Analogs

The target compound contains only three rotatable bonds (the benzoyl‑piperidine connection, the piperidine‑ether pivot, and the ether‑pyridine hinge) [REFS‑1]. By contrast, the analog (2‑chloro‑6‑fluorophenyl)(4‑fluoro‑4‑(((2‑(pyridin‑2‑yloxy)ethyl)amino)methyl)piperidin‑1‑yl)methanone (NLX‑204) contains a flexible ethylene‑amino‑methyl chain that increases the rotatable bond count to 6 [REFS‑2]. The three‑bond difference imposes a significant entropic penalty on binding (estimated loss of ~0.7 kcal mol⁻¹ per freely rotatable bond according to the Page and Jencks model), which can translate to a 10‑ to 30‑fold difference in binding affinity for a rigid pre‑organized protein pocket [REFS‑3].

Conformational flexibility Binding entropy Drug design

Absence of Hydrogen‑Bond Donors Eliminates Self‑Aggregation Found in Amine‑Containing Piperidine Analogs

With an HBD count of zero [REFS‑1], the target compound cannot form intermolecular hydrogen bonds through a donor group, reducing the risk of promiscuous aggregation that plagues primary‑amine‑containing piperidines. The analog (3‑aminopiperidin‑1‑yl)(2‑chloro‑6‑fluorophenyl)methanone (CID Not‑Available) introduces one HBD from the primary amine, which has been shown in general screening literature to increase aggregation‑based false‑positive rates by approximately 20‑40% in biochemical assays at concentrations above 10 μM [REFS‑2]. Although this is a class‑level inference, the structural absence of a donor in the target is an objective, quantifiable differentiator that directly impacts assay reliability.

Aggregation Solubility False‑positive screening

Application Scenarios for CAS 1428348‑03‑1 Where Computed Differentiation Justifies Procurement Over Analogs


ADME‑Tox Fingerprint Profiling in Early Drug Discovery

The intermediate XLogP3 of 3.6 and TPSA of 42.4 Ų make this compound a suitable calibrant for ADME‑Tox screening cascades that require a neutral, non‑zwitterionic molecule with measurable passive permeability. Compared with the mono‑fluoro analog (logP 3.2) or the 3‑bromo analog (logP 3.9), the target occupies a distinct lipophilicity bin that allows laboratories to probe logP‑dependent metabolic stability and plasma protein binding in a controlled range [REFS‑1].

Fragment‑Based Ligand Discovery Requiring Zero HBD and Four HBA Scaffolds

The absence of any hydrogen‑bond donor combined with exactly four hydrogen‑bond acceptors creates a pharmacophorically clean fragment for screening against targets that tolerate only acceptor‑based interactions. The alternative 4‑methylpiperidino analog (2 HBA, 0 HBD) provides fewer polar interaction points, while the aminopiperidine analog (1 HBD) introduces promiscuous binding modes. The target thus reduces both synthetic complexity and false‑positive risk in primary screens [REFS‑1].

CNS‑Penetrant Tool Compound Design for Neuroinflammation or Pain Targets

The low TPSA (42.4 Ų) and moderate logP (3.6) support a predicted blood‑brain barrier permeability that is absent in the pyrazin‑2‑yloxy analog (~55 Ų) or the highly flexible NLX‑204 analog (6 rotatable bonds). Procurement of the target over these alternatives increases the probability of achieving CNS exposure in rodent PK studies, a critical advantage for neuroscience programs [REFS‑1].

Chemical‑Biology Probe Development via Late‑Stage Functionalization

The pyridin‑2‑yloxy ether provides a handle for metal‑catalyzed C–H functionalization or for installation of a mass‑spectrometry tag (e.g., biotin or fluorophore) through the pyridine nitrogen. The 2‑chloro‑6‑fluorophenyl amide is resistant to hydrolysis under mild conditions, a feature that is not guaranteed in analogs carrying ester or thioester linkages. This stability profile supports its use as a core scaffold for affinity‑based probe synthesis [REFS‑1].

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